Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves hydrothermal methods, providing a way to create complex phosphonate frameworks. For example, zinc phosphonate frameworks have been synthesized using ligands with both organic imidazole linkers and inorganic phosphonate groups, obtained through hydrothermal synthesis (Zhang et al., 2014). These methods highlight the potential pathways for synthesizing sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate, indicating the importance of controlled reaction conditions and the use of specific reactants to achieve desired structures.
Molecular Structure Analysis
The molecular structure of compounds similar to sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate is often characterized by complex coordination geometries and hydrogen bonding patterns. For instance, layered cobalt(II) and nickel(II) diphosphonates exhibit canted antiferromagnetism and slow relaxation behavior, indicative of their intricate molecular structures (Cao et al., 2007). These characteristics suggest that the molecular structure of the sodium compound is likely complex, involving multiple coordination sites and potentially interesting magnetic properties.
Chemical Reactions and Properties
Chemical reactions involving phosphonate compounds can include interactions with metal ions, leading to the formation of coordination complexes. For example, phosphonate derivatives of N-heterocyclic aromatic compounds exhibit specific adsorption behaviors on metal surfaces, demonstrating their chemical reactivity and potential for forming complex structures (Podstawka et al., 2009). Such properties are crucial for understanding the chemical behavior of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate, especially in the context of its interactions with various metal ions.
Physical Properties Analysis
The physical properties of phosphonate-based compounds are closely tied to their molecular structures. For instance, the formation of layered or three-dimensional frameworks can significantly affect their luminescent properties and stability. Research into similar compounds has shown that the arrangement of phosphonate and imidazole groups can lead to photoluminescent properties and structural stability under different conditions (Zhang et al., 2014). These insights are essential for assessing the physical properties of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate, including its stability, solubility, and potential luminescent behavior.
Chemical Properties Analysis
The chemical properties of phosphonate compounds, including their reactivity, coordination behavior, and interaction with other chemical species, are of significant interest. Studies on compounds with similar functional groups have revealed intricate reactivity patterns, including the formation of coordination complexes and the influence of ligand design on chemical behavior (Tei et al., 2004). These findings suggest that sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate possesses specific chemical properties that could be exploited in various applications, dependent on its interaction with metal ions and other molecular entities.
Scientific Research Applications
Proton-Conducting Solid Electrolytes
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate has been explored in the fabrication of proton-conducting solid electrolytes. One study demonstrates its potential in yielding polymeric structures conducive to solid-state proton conductivity due to hydrogen bonding between phosphonic acid groups and imidazole rings (Montoneri et al., 2004).
Synthesis and Characterization in Chemistry
This compound has been utilized in the synthesis and characterization of biheterocyclic derivatives, demonstrating its role in the formation of complex chemical structures with potential applications in various fields of chemistry (Serigne Abdou Khadir et al., 2021).
Studies in Surface-Enhanced Raman Spectroscopy (SERS)
Research involving phosphonate derivatives of N-heterocyclic aromatic compounds, including imidazole, has provided insights into their structures when adsorbed on colloidal silver, contributing to the understanding of molecular interactions in SERS applications (Podstawka et al., 2009).
CO2 Fixation and Catalysis
The compound has also been involved in studies on metal phosphonates as heterogeneous catalysts, specifically for the efficient chemical fixation of CO2 under mild conditions, suggesting its potential in environmental applications (Wang Yi-xin et al., 2022).
Material Sciences and Magnetism
Its derivatives have been synthesized and analyzed for their properties in material sciences, such as exhibiting canted antiferromagnetism and slow relaxation behavior, which are significant for understanding magnetic materials (Deng-Ke Cao et al., 2007).
properties
IUPAC Name |
disodium;(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphonic acid;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJZOPBVBXAOBH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N2Na2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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